

# Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Acid Red 289

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## Compound of Interest

Compound Name: Acid Red 289

Cat. No.: B577069

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## Introduction

**Acid Red 289** is a synthetic dye belonging to the xanthene and azo dye classes, characterized by its vibrant red hue.<sup>[1]</sup> Its molecular structure incorporates several key functional groups, including sulfonic acid moieties, aromatic rings, and an amine linkage within a xanthene framework. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative analysis of such complex organic molecules. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall chemical structure. This application note provides a detailed protocol for the analysis of **Acid Red 289** using Attenuated Total Reflectance (ATR)-FTIR spectroscopy and an interpretation of its characteristic spectral features.

## Materials and Methods

Materials:

- **Acid Red 289** powder (CAS 12220-28-9)
- Isopropanol or ethanol for cleaning
- Lint-free wipes

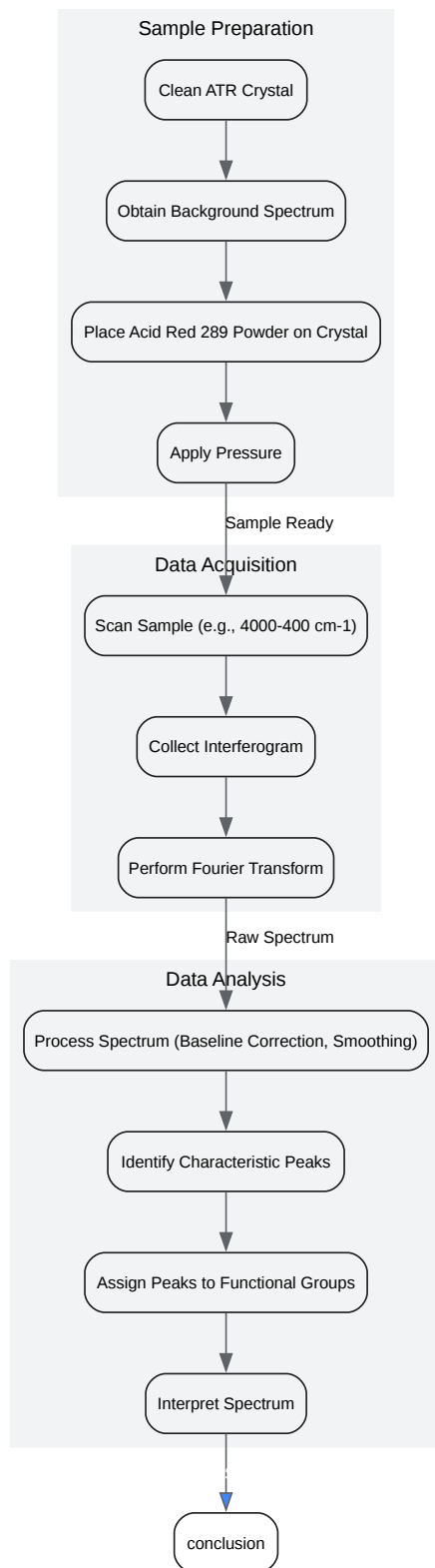
**Instrumentation:**

- FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.

**Experimental Protocol:**

A detailed workflow for the FTIR analysis of **Acid Red 289** is presented below.

## Experimental Workflow for FTIR Analysis of Acid Red 289

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## FTIR Analysis Workflow

#### Procedure:

- **ATR Crystal Cleaning:** Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any contaminants. Allow the solvent to evaporate completely.
- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.
- **Sample Application:** Place a small amount of **Acid Red 289** powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- **Pressure Application:** Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.
- **Data Acquisition:** Collect the FTIR spectrum of the sample over the desired spectral range (typically 4000-400  $\text{cm}^{-1}$ ). A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The collected spectrum should be baseline corrected and, if necessary, smoothed using the spectrometer's software.

## Results and Discussion

The FTIR spectrum of **Acid Red 289** exhibits a series of absorption bands that are characteristic of its molecular structure. The key functional groups and their expected vibrational frequencies are summarized in the table below. The interpretation of the spectrum allows for the confirmation of the dye's chemical identity.

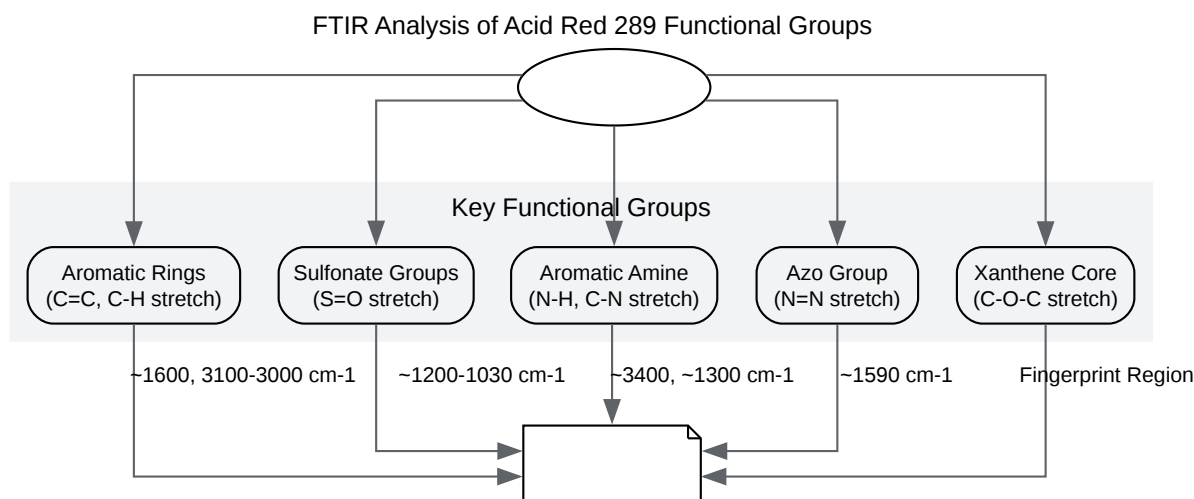
Table 1: Characteristic FTIR Absorption Bands of **Acid Red 289**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Intensity
3400 - 3200	N-H Stretch	Aromatic Amine	Medium, Broad
3100 - 3000	C-H Stretch	Aromatic	Medium to Weak
2950 - 2850	C-H Stretch	Methyl (CH <sub>3</sub> )	Medium to Weak
~1600	C=C Stretch	Aromatic Ring	Strong
~1590	N=N Stretch	Azo Group	Medium
1470 - 1430	C-H Bend	Methyl (CH <sub>3</sub> )	Medium
1335 - 1250	C-N Stretch	Aromatic Amine	Strong
1200 - 1170	S=O Asymmetric Stretch	Sulfonate (SO <sub>3</sub> <sup>-</sup> )	Strong
1080 - 1030	S=O Symmetric Stretch	Sulfonate (SO <sub>3</sub> <sup>-</sup> )	Strong
900 - 675	C-H Out-of-plane Bend	Aromatic Ring	Strong

The presence of a broad band in the 3400-3200 cm<sup>-1</sup> region is indicative of the N-H stretching vibrations of the secondary aromatic amine groups. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm<sup>-1</sup> range. The strong absorptions around 1600 cm<sup>-1</sup> are characteristic of the C=C stretching vibrations within the aromatic rings of the xanthene core and attached phenyl groups. A medium intensity peak around 1590 cm<sup>-1</sup> can be attributed to the N=N stretching of the azo linkage, a key chromophore in this dye.

The strong and distinct bands observed between 1200-1170 cm<sup>-1</sup> and 1080-1030 cm<sup>-1</sup> are assigned to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate groups (SO<sub>3</sub><sup>-</sup>), respectively. These groups are crucial for the water solubility of **Acid Red 289**. A strong band in the 1335-1250 cm<sup>-1</sup> region is characteristic of the C-N stretching of the aromatic amine linkages.<sup>[2][3]</sup> Finally, the region between 900 and 675 cm<sup>-1</sup> will contain strong bands corresponding to the out-of-plane C-H bending vibrations of the substituted

aromatic rings, the pattern of which can provide information about the substitution pattern on the rings.[4][5]



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### Functional Group Identification

## Conclusion

FTIR spectroscopy is a rapid, reliable, and non-destructive method for the structural characterization of **Acid Red 289**. The ATR technique allows for the direct analysis of the solid dye powder with minimal sample preparation. The resulting spectrum provides a unique fingerprint that confirms the presence of the key functional groups, including the aromatic systems, sulfonic acid moieties, aromatic amine linkages, and the azo group, which are all integral to the chemical identity and properties of **Acid Red 289**. This application note serves as a practical guide for researchers and scientists in utilizing FTIR for the routine analysis and quality control of this and structurally related dyes.

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- To cite this document: BenchChem. [Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Acid Red 289]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577069#fourier-transform-infrared-ftir-spectroscopy-of-acid-red-289]

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